molecular formula C9H9NaO2 B8655833 Benzenepropanoic acid, sodium salt

Benzenepropanoic acid, sodium salt

Cat. No.: B8655833
M. Wt: 172.16 g/mol
InChI Key: JMSRUYDEEIOWLF-UHFFFAOYSA-M
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Description

Benzenepropanoic acid, sodium salt (IUPAC name: Sodium 4-hydroxy-3-phenylbutanoate), is a sodium salt derivative of benzenepropanoic acid. Its molecular formula is C₁₀H₁₁NaO₃, with a molecular weight of 202.18 g/mol . The compound features a phenyl group attached to a propanoic acid backbone, where the carboxylic acid hydrogen is replaced by a sodium ion. It is structurally characterized by a hydroxyl group at the β-position and a phenyl ring at the γ-position of the butanoate chain .

This compound is utilized in pharmaceutical and biochemical applications, such as chiral synthesis intermediates and metabolic studies. For example, it is identified as a metabolite in Lactobacillus plantarum fermentation, where its concentration increases significantly over time .

Properties

Molecular Formula

C9H9NaO2

Molecular Weight

172.16 g/mol

IUPAC Name

sodium;3-phenylpropanoate

InChI

InChI=1S/C9H10O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1

InChI Key

JMSRUYDEEIOWLF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenepropanoic acid derivatives exhibit diverse biological and chemical properties depending on functional groups, substituents, and stereochemistry. Below is a detailed comparison:

Structural Analogues and Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Applications/Source Evidence ID
Benzenepropanoic acid, sodium salt C₁₀H₁₁NaO₃ β-hydroxy, γ-phenyl, sodium carboxylate Pharmaceutical intermediate; microbial metabolite
Benzenepropanoic acid, 3,5-di-tert-butyl-4-hydroxy-, methyl ester C₂₁H₃₂O₃ 3,5-di-tert-butyl, 4-hydroxy, methyl ester Antioxidant in plant extracts (e.g., Simarouba glauca seeds)
Carfentrazone-ethyl (Herbicide) C₁₅H₁₄Cl₂F₃NO₃ α-ethyl, dichloro, difluoromethyl triazole Herbicide for broadleaf weed control
Prenylated benzenepropanoic acids (e.g., Compound 2, 3, 5) Not specified Prenyl groups at aromatic ring Anti-neuroinflammatory agents (isolated from Citrus grandis)
Benzenepropanoic acid, α-oxo-, sodium salt C₉H₇NaO₃ α-oxo (keto group), sodium carboxylate Food additive (listed in FAO/WHO compendium)
Benzenepropanoic acid, β-(hydroxymethyl)-, sodium salt C₁₀H₁₁NaO₃ β-hydroxymethyl, γ-phenyl, sodium carboxylate Synonym for sodium 4-hydroxy-3-phenylbutanoate

Preparation Methods

Step 1: Hydrogenation of Cinnamic Acid

C9H8O2(cinnamic acid)+H2Raney NiC9H10O2(hydrocinnamic acid)\text{C}9\text{H}8\text{O}2 \, (\text{cinnamic acid}) + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{C}9\text{H}{10}\text{O}_2 \, (\text{hydrocinnamic acid})

Procedure :

  • Cinnamic acid is dissolved in a sodium hydroxide solution (0.8:1 molar ratio) and heated to 80–90°C.

  • Raney nickel catalyst (5–10 wt%) and hydrazine hydrate (2.2–3.0 molar equivalents) are added under vigorous stirring.

  • The reaction proceeds until gas evolution ceases (~3 hours). Filtration recovers the catalyst for reuse.

Step 2: Neutralization to Sodium Salt

The resultant hydrocinnamic acid is neutralized with NaOH (1:1 molar ratio) as described in Section 1.

Key Advantages :

  • Catalyst Efficiency : Raney nickel achieves >95% conversion with negligible leaching.

  • Yield : 91–94% for hydrocinnamic acid, translating to 88–90% for the sodium salt after neutralization.

Saponification of Hydrocinnamic Acid Esters

The hydrolysis of hydrocinnamic acid esters (e.g., ethyl hydrocinnamate) in alkaline media provides an alternative route:

C11H14O2(ethyl hydrocinnamate)+NaOHC9H9NaO2+C2H5OH\text{C}{11}\text{H}{14}\text{O}2 \, (\text{ethyl hydrocinnamate}) + \text{NaOH} \rightarrow \text{C}9\text{H}9\text{NaO}2 + \text{C}2\text{H}5\text{OH}

Procedure :

  • Ethyl hydrocinnamate is refluxed with aqueous NaOH (10–20% w/w) at 70–80°C for 4–6 hours.

  • The mixture is acidified to pH 2–3 with HCl, precipitating hydrocinnamic acid.

  • Neutralization with NaOH yields the sodium salt.

Optimization Parameters :

  • Reagent Ratios : A 1:1.05 ester-to-NaOH ratio minimizes unreacted starting material.

  • Solvent Systems : Ethanol co-solvents reduce reaction time by 30%.

  • Yield : 78–85%, influenced by ester purity.

Comparative Analysis of Preparation Methods

Method Reaction Conditions Yield Advantages Limitations
Neutralization 25–40°C, aqueous media85–92%Simplicity, low costRequires high-purity acid feedstock
Catalytic Hydrogenation 80–90°C, Raney Ni catalyst88–90%High conversion, catalyst reuseMulti-step, higher energy input
Ester Saponification 70–80°C, NaOH hydrolysis78–85%Applicable to ester derivativesLonger reaction time

Q & A

Q. What spectroscopic and chromatographic methods are optimal for characterizing benzenepropanoic acid, sodium salt and its brominated derivatives?

To confirm the structure and purity of this compound (e.g., 3-(aminocarbonyl)-2,4,6-tribromo- derivative), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For brominated derivatives, 1^1H and 13^{13}C NMR can identify substitution patterns, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine content. Chromatographic techniques like HPLC or GC-MS are critical for purity assessment, especially when analyzing intermediates or degradation products .

Q. How can solubility and stability be experimentally determined for this compound in aqueous systems?

Solubility can be measured via gravimetric analysis by saturating aqueous solutions at controlled temperatures (e.g., 25°C, 37°C) and filtering undissolved solids. Stability studies should include pH-dependent degradation kinetics using UV-Vis spectroscopy or HPLC to monitor decomposition products. For ionic strength effects, conductometric titrations or dynamic light scattering (DLS) may assess aggregation behavior .

Q. What synthetic routes are reported for preparing this compound and its derivatives?

Common methods include nucleophilic substitution reactions for brominated derivatives (e.g., bromination of the parent acid using Br2_2/FeBr3_3) followed by neutralization with NaOH to form the sodium salt. Microwave-assisted synthesis can enhance reaction efficiency for complex derivatives. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How does structural modification (e.g., bromination or benzotriazole substitution) influence the UV-absorption properties of this compound?

Bromination increases molar absorptivity in the UV range (250–400 nm) due to heavy atom effects, while benzotriazole derivatives (e.g., CAS 127519-17-9) exhibit enhanced absorption via conjugation. Researchers should compare UV-Vis spectra of derivatives and perform computational modeling (e.g., TD-DFT) to correlate electronic transitions with substituent effects .

Q. What methodologies resolve discrepancies in quantifying this compound in complex biological matrices like fecal samples?

Conflicting results may arise from matrix interference or metabolite degradation. Solid-phase extraction (SPE) coupled with LC-MS/MS improves specificity. Isotope dilution using 13^{13}C-labeled internal standards corrects recovery losses. For gut microbiota studies, anaerobic sample handling and rapid freezing (-80°C) prevent artifactual metabolite changes .

Q. How can this compound act as a biomarker for gut microbiota activity, and what analytical challenges exist?

As a phenylalanine metabolite, its fecal levels correlate with microbial proteolytic activity. Challenges include distinguishing host vs. microbial contributions. Stable isotope probing (SIP) with 15^{15}N-phenylalanine tracks microbial-specific metabolism. Metagenomic sequencing of fecal samples can link bacterial taxa to metabolite production .

Q. What experimental designs assess the environmental persistence of this compound in aquatic systems?

OECD 301/302 guidelines recommend biodegradation tests using activated sludge inocula. Advanced oxidation processes (AOPs) like UV/H2_2O2_2 can simulate photodegradation, with LC-MS identifying breakdown products. Sediment-water partitioning studies quantify adsorption coefficients (Kd_d) to predict environmental fate .

Q. How does this compound interact with surfactants or polymers in formulation studies?

Conductivity measurements and surface tension analysis (e.g., Du Noüy ring method) evaluate its surfactant compatibility. For polymer blends, differential scanning calorimetry (DSC) and tensile testing assess mechanical stability. Molecular dynamics simulations predict hydrogen-bonding interactions with hydrophilic polymers .

Methodological Considerations Table

Research Focus Key Techniques Evidence Sources
Structural CharacterizationNMR, HRMS, ICP-MS
Biological QuantificationLC-MS/MS, 13^{13}C-labeled standards
Environmental PersistenceOECD biodegradation tests, AOPs
UV-Absorption OptimizationTD-DFT modeling, UV-Vis spectroscopy

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